molecular formula C22H18FN5O4 B2897744 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922137-01-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2897744
CAS No.: 922137-01-7
M. Wt: 435.415
InChI Key: FNKHFKSLOHMLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused pyrazole-pyrimidine core. Key structural features include:

  • Substituents:
    • A 2-fluorobenzyl group at position 5, which enhances metabolic stability and target binding through fluorine’s electronegativity and lipophilicity .
    • A benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain at position 1, contributing to solubility and π-π stacking interactions .

This structure is optimized for pharmacological applications, particularly in oncology and inflammation, due to its ability to modulate enzymatic targets like kinases .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O4/c23-17-4-2-1-3-15(17)11-27-12-25-20-16(22(27)30)10-26-28(20)8-7-24-21(29)14-5-6-18-19(9-14)32-13-31-18/h1-6,9-10,12H,7-8,11,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKHFKSLOHMLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., benzyl in ). Fluorine’s inductive effect strengthens protein-ligand interactions .

Solubility and Bioavailability :

  • The benzo[d][1,3]dioxole moiety in the target compound enhances water solubility through hydrogen bonding, unlike the lipophilic 2-ethoxy group in .
  • The ethyl linker in all analogs ensures flexibility for optimal binding.

Structural Rigidity: Pyrazolo-pyridone derivatives (e.g., ) exhibit conformational rigidity, which may limit binding to flexible active sites. In contrast, the pyrazolo[3,4-d]pyrimidinone core allows moderate flexibility .

Hypothesized Pharmacological Implications

  • The benzo[d][1,3]dioxole-5-carboxamide group may improve blood-brain barrier penetration compared to analogs with bulkier substituents (e.g., trifluoromethyl in ).
  • Fluorine at the benzyl position reduces off-target interactions, as seen in related fluorinated pyrazolo[3,4-d]pyrimidines .

Q & A

Q. What are the key steps and challenges in synthesizing this pyrazolo[3,4-d]pyrimidine derivative?

The synthesis involves multi-step organic reactions, including cyclization of pyrazole precursors and coupling with fluorobenzyl and benzodioxole moieties. Critical parameters include solvent choice (e.g., dimethylformamide), temperature control (60–80°C), and reaction time (12–24 hours). Purification via column chromatography and characterization by HPLC (≥95% purity) and NMR (¹H/¹³C) are essential to confirm structural integrity . Challenges include minimizing by-products like unreacted intermediates and ensuring regioselectivity during pyrazole ring formation.

Q. How is the compound’s structure validated, and what analytical methods are prioritized?

  • NMR spectroscopy : Assigns proton environments (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) and confirms connectivity.
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the pyrazolo-pyrimidine core (e.g., C–N bond length ~1.34 Å) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ m/z ~505.5). Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or impurities .

Q. What biological targets are hypothesized for this compound?

Based on structural analogs, potential targets include kinases (e.g., EGFR, VEGFR) and enzymes involved in inflammation (e.g., COX-2). Preliminary docking studies suggest the fluorobenzyl group enhances hydrophobic interactions with ATP-binding pockets . Target validation requires biochemical assays (e.g., kinase inhibition IC₅₀) and cellular models (e.g., cancer cell proliferation assays).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

  • Continuous flow reactors : Enhance mixing and heat transfer for cyclization steps, reducing side reactions .
  • Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility, while additives like DMAP accelerate coupling reactions .
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., temperature, stoichiometry) to maximize yield (target: >70%) .

Q. How do researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

  • Molecular dynamics simulations : Assess binding stability over time (e.g., RMSD < 2 Å for 100 ns trajectories) to validate docking poses .
  • Alanine scanning mutagenesis : Identifies critical residues in target proteins that influence binding.
  • Metabolite profiling : Rules out off-target effects or rapid metabolic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.